molecular formula C18H11N3O4 B14510527 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one CAS No. 62820-60-4

2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14510527
CAS No.: 62820-60-4
M. Wt: 333.3 g/mol
InChI Key: LFXUNSZGDBYYRU-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Furan Group: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan-containing reagent.

    Nitration: The nitrophenyl group can be introduced through nitration of the phenyl ring using nitric acid and sulfuric acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Halogenating agents (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino-substituted quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The furan and nitrophenyl groups may enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-3-phenylquinazolin-4(3H)-one: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    2-(Thiophen-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one: Contains a thiophene ring instead of a furan ring, which may alter its electronic properties and interactions.

    2-(Furan-2-yl)-3-(4-nitrophenyl)quinazolin-4(3H)-one: The nitro group is positioned differently, potentially affecting its reactivity and biological effects.

Uniqueness

2-(Furan-2-yl)-3-(2-nitrophenyl)quinazolin-4(3H)-one is unique due to the specific combination of the furan and nitrophenyl groups attached to the quinazolinone core. This unique structure may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

62820-60-4

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(2-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C18H11N3O4/c22-18-12-6-1-2-7-13(12)19-17(16-10-5-11-25-16)20(18)14-8-3-4-9-15(14)21(23)24/h1-11H

InChI Key

LFXUNSZGDBYYRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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